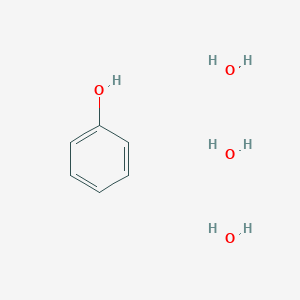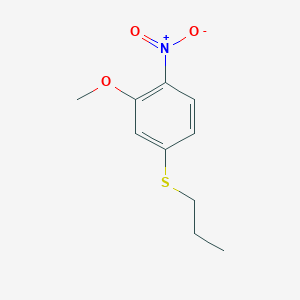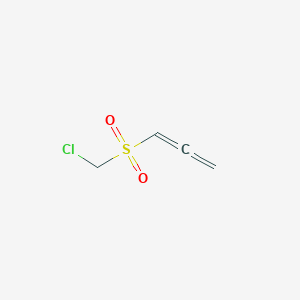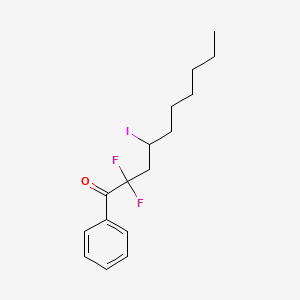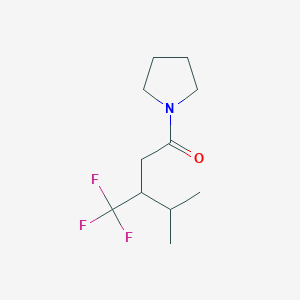
4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one, also known as 4-MPD , belongs to the class of substituted cathinones.
- It is a synthetic stimulant and shares structural similarities with other cathinones, such as α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP).
- The compound’s psychoactive effects have led to its recreational use, but it also has potential applications in research and industry.
準備方法
Synthetic Routes: 4-MPD can be synthesized through various routes, including reductive amination or condensation reactions.
Reaction Conditions: A common method involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents (e.g., sodium borohydride).
Industrial Production: Industrial-scale production methods may involve modifications of these routes for efficiency and yield.
化学反応の分析
Reactions: 4-MPD can undergo several chemical transformations, including
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but hydroxylated or halogenated derivatives are common.
科学的研究の応用
Chemistry: 4-MPD serves as a model compound for studying structure-activity relationships in cathinones.
Biology: Researchers investigate its interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters).
Medicine: Although not approved for medical use, it has been studied for potential therapeutic applications.
Industry: Its derivatives may find applications in materials science or as intermediates in organic synthesis.
作用機序
- 4-MPD acts as a reuptake inhibitor for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).
- It competes with these neurotransmitters for binding to their respective transporters, leading to increased extracellular levels.
- The resulting stimulation and euphoria contribute to its recreational use.
類似化合物との比較
Similar Compounds:
Uniqueness: 4-MPD’s trifluoromethyl substitution sets it apart from other cathinones, affecting its pharmacological properties.
Remember that while 4-MPD has scientific relevance, its recreational use poses risks, and regulatory authorities closely monitor its distribution Always prioritize safety and responsible research
特性
CAS番号 |
184877-22-3 |
|---|---|
分子式 |
C11H18F3NO |
分子量 |
237.26 g/mol |
IUPAC名 |
4-methyl-1-pyrrolidin-1-yl-3-(trifluoromethyl)pentan-1-one |
InChI |
InChI=1S/C11H18F3NO/c1-8(2)9(11(12,13)14)7-10(16)15-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |
InChIキー |
CQBXWINQKUWPLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(=O)N1CCCC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


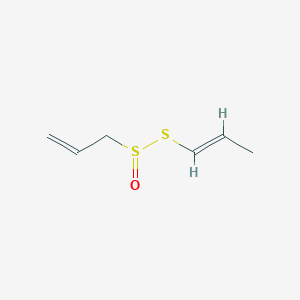
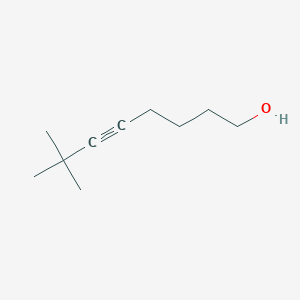
![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
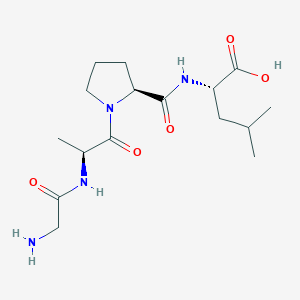
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)

![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
